molecular formula C6H8O2 B6617047 2-ethynyl-1,4-dioxane CAS No. 1260667-22-8

2-ethynyl-1,4-dioxane

Cat. No. B6617047
CAS RN: 1260667-22-8
M. Wt: 112.13 g/mol
InChI Key: SAVQFCUQQSRSGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynyl-1,4-dioxane (2-E1,4-D) is an organic compound with a molecular formula of C6H8O2. It is a colorless liquid with a sweet, ether-like odor and a melting point of -14.2°C. 2-E1,4-D is a versatile chemical used in a variety of applications, from pharmaceuticals to industrial processes. It is also a key intermediate in the synthesis of many organic compounds.

Mechanism of Action

2-ethynyl-1,4-dioxane acts as a nucleophile, meaning that it is capable of forming covalent bonds with other molecules. In the presence of a strong acid, such as sulfuric acid, this compound will react with the acid to form an intermediate, ethylene oxide. This intermediate then reacts with sodium hydroxide to form this compound.
Biochemical and Physiological Effects
This compound is known to be a skin and eye irritant. Inhalation of the compound can cause respiratory irritation and coughing. Ingestion of this compound can cause gastrointestinal irritation and vomiting. In addition, this compound has been shown to be toxic to aquatic organisms.

Advantages and Limitations for Lab Experiments

2-ethynyl-1,4-dioxane is a versatile and relatively inexpensive reagent that can be used in a variety of laboratory experiments. It is relatively stable and has a low boiling point, making it suitable for use in organic synthesis reactions. Additionally, it is non-toxic and non-flammable, making it safe to handle in the laboratory. However, this compound is an irritant and can cause skin and eye irritation. Additionally, it is toxic to aquatic organisms and must be handled with care.

Future Directions

Future research into the use of 2-ethynyl-1,4-dioxane could include the development of more efficient and cost-effective synthesis methods. Additionally, research could also focus on the development of novel applications for this compound, such as the use of the compound as a catalyst in organic synthesis reactions. Further research could also focus on the development of safer methods of handling and storing this compound in the laboratory. Finally, research could focus on the development of methods to reduce the environmental impact of this compound, such as the development of biodegradable or recyclable packaging.

Synthesis Methods

The synthesis of 2-ethynyl-1,4-dioxane involves the reaction of ethylene glycol with a strong acid, such as sulfuric acid. This reaction produces an intermediate, ethylene oxide, which is then reacted with sodium hydroxide to form this compound. The reaction is typically carried out at high temperatures and pressures.

Scientific Research Applications

2-ethynyl-1,4-dioxane has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of pharmaceuticals, such as benzodiazepines and anticonvulsants. It has also been used in the synthesis of other organic compounds, such as isopropyl alcohol and ethylene glycol. Additionally, this compound has been used in the synthesis of polymers and other materials.

properties

IUPAC Name

2-ethynyl-1,4-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-2-6-5-7-3-4-8-6/h1,6H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVQFCUQQSRSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1COCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.